molecular formula C14H16O3 B010645 (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester CAS No. 103890-69-3

(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester

Cat. No. B010645
M. Wt: 232.27 g/mol
InChI Key: AXPDMCJJNSJNCA-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester" often involves complex reactions, including the Perkin reaction for the synthesis of cinnamic acid derivatives, and the Wittig reaction for the introduction of alkenyl groups. A novel synthesis involving salicaldehydes, ethyl propiolate, and amines has been developed for Hantzsch-type N-substituted 1,4-dihydropyridines, showcasing the versatility in the synthetic routes for related compounds (Cui et al., 2007).

Molecular Structure Analysis

Studies have focused on understanding the conformational preferences of α-arylcinnamic acids and their esters. For instance, research on stereoisomers of α-arylcinnamic acids revealed distinct conformations based on the stereochemistry (E or Z) of the compounds. The E forms tend to have the α-aryl substituent plane perpendicular to the rest of the molecule (Stomberg et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of cinnamic acid derivatives can be quite diverse. For example, the photoisomerization of aromatic analogues of retinoic acid has been studied to understand the reactivity and formation of cis isomers under light exposure. Such reactions are essential for understanding the chemical behavior of these compounds under different conditions (Englert et al., 1978).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of these compounds. Studies on the crystal structures of methyl esters of α-arylcinnamic acids have provided insights into their solid-state conformations, which can influence their physical properties and reactivity (Stomberg et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are of significant interest. Research on the organotin esterification of similar compounds has explored their spectroscopic characterization and in vitro biological activities, shedding light on the chemical versatility and potential applications of these compounds (Sadiq-ur-Rehman et al., 2005).

Scientific Research Applications

Conformational Studies

  • NMR Studies on Conformation

    E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied using NMR spectroscopy in different solvents. No conformational preferences were identified in the solutions (Forgó, Felfoeldi, & Pálinkó, 2005).

  • Ground State Conformational Control

    Molecular structure, electronic spectra, and photoisomerization of ethyl 3-(2-indolyl)propenoate were investigated. The E ester exhibited a mixture of anti and syn rotational isomers (Lewis & Yang, 1996).

  • Crystal Structures of α-Arylcinnamic Acids and Esters

    The conformations of α-arylcinnamic acids and their esters were analyzed based on crystal structures, focusing on the E and Z forms (Stomberg, Li, Lundquist, & Norinder, 2001).

Chemical Interactions and Synthesis

  • Unusual Reduction and Intermediate Formation

    An unusual reduction of 3-hydroxyacrylic acid ester by BH3 led to propenoic acid ethyl ester, revealing an intermediate with a cyclic O-BH2 ← O═C< moiety (Islam, Ahmad, Liu, Försterling, & Hossain, 2008).

  • Stereoselective Syntheses of 2-Substituted Alkyl 2-Alkenoates

    A study on stereoselective syntheses using palladium-catalyzed reactions between tributylstannane and alkyl 2-alkynoates to form stereodefined 2-(hetero)aryl substituted alkyl 2-alkenoates (Rossi, Carpita, & Cossi, 1992).

  • Physostigmine-like Action of Carbamic Esters

    A study on carbamic esters of phenols for physostigmine-like action, focusing on the toxicities and effects on intestinal peristalsis (Aeschlimann & Reinert, 1931).

  • Microwave Assisted Synthesis of Propenoic Acid Ethyl Ester

    A study on the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, demonstrating a reduction in reaction times and steps (Heintz, Imhof, & Görls, 2017).

Molecular Structure and Behavior

  • Conformational Analysis of Ethyl 3,4,5-Trihydroxycinnamate

    Ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate was studied using Raman spectroscopy and ab initio MO calculations for its conformational analysis, revealing various stable conformations (Sousa, Calheiros, Rio, Borges, & Marques, 2006).

  • Wittig and Reformatsky Reactions in Organometallic Chemistry

    Research on the Wittig and Reformatsky reactions of formyl and acetyl derivatives, leading to the formation of vinyl and 2-propenyl derivatives (Bitterwolf & Dai, 1992).

Structure-Forming Properties

  • IR Spectroscopy and Molecular Modeling: Analysis of 2-phenyl-3(2′-furyl)propenoic acid stereoisomers by IR spectroscopy and molecular modeling to study structure-forming properties (Kiss, Felfoeldi, Paksi, & Pálinkó, 2003).

properties

IUPAC Name

tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPDMCJJNSJNCA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450947
Record name (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester

CAS RN

103890-69-3
Record name 1,1-Dimethylethyl (2E)-3-(2-formylphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-69-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-(2-formylphenyl)-, 1,1-dimethylethyl ester, (2E)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VP Raju, GM Reddy, V Ravindra… - Synthetic …, 2009 - Taylor & Francis
Five related substances (impurities) were detected in lacidipine bulk drug substance by a simple high-performance liquid chromatographic method (HPLC) and were identified by liquid …
Number of citations: 4 www.tandfonline.com

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